
Calcium chloride Ca 45
Übersicht
Beschreibung
Calciumchlorid CA 45 ist eine chemische Verbindung mit der Formel CaCl₂. Es handelt sich um eine ionische Verbindung, die aus Calciumionen (Ca²⁺) und Chloridionen (Cl⁻) besteht. Diese Verbindung ist bekannt für ihre hygroskopische Natur, d. h. sie kann Feuchtigkeit aus der Umgebung aufnehmen. Calciumchlorid CA 45 wird aufgrund seiner einzigartigen Eigenschaften, wie z. B. seiner Fähigkeit, beim Auflösen in Wasser Wärme freizusetzen, in verschiedenen Industrien eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Calciumchlorid CA 45 kann durch verschiedene Verfahren hergestellt werden:
Reaktion mit Salzsäure: Eine übliche Methode ist die Reaktion von Calciumcarbonat (CaCO₃) mit Salzsäure (HCl), wobei Calciumchlorid, Wasser und Kohlendioxid entstehen[ \text{CaCO}3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Direkt aus Kalkstein: Ein weiteres Verfahren beinhaltet die Extraktion von Calciumchlorid direkt aus Kalkstein (CaCO₃) durch eine Reihe von Reaktionen.
Industrielle Produktionsverfahren
Calciumchlorid wird oft als Nebenprodukt des Solvay-Verfahrens hergestellt, das hauptsächlich zur Produktion von Natriumcarbonat (Soda) verwendet wird. In diesem Verfahren werden Kalkstein und Salz (Natriumchlorid) als Rohstoffe verwendet. Das produzierte Calciumchlorid wird dann für verschiedene Anwendungen gereinigt und konzentriert {_svg_2}.
Chemische Reaktionsanalyse
Reaktionstypen
Calciumchlorid CA 45 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Auflösung: Beim Auflösen in Wasser setzt Calciumchlorid aufgrund seiner hohen Enthalpieänderung der Lösung eine beträchtliche Menge Wärme frei.
Elektrolyse: Geschmolzenes Calciumchlorid kann elektrolysiert werden, um Calciummetall und Chlorgas zu erzeugen[ \text{CaCl}2 \rightarrow \text{Ca} + \text{Cl}_2 ]
Fällung: Calciumchlorid reagiert mit Phosphationen unter Bildung von Calciumphosphat[ 3\text{CaCl}_2 + 2\text{PO}_4^{3-} \rightarrow \text{Ca}_3(\text{PO}_4)_2 + 6\text{Cl}^- ]
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Calciumchlorid verwendet werden, sind Salzsäure, Natriumcarbonat und Phosphatsalze. Die Reaktionen laufen in der Regel unter Standardlaborbedingungen ab {_svg_3}.
Hauptprodukte
Die Hauptprodukte, die aus Reaktionen mit Calciumchlorid gebildet werden, sind Calciumphosphat, Calciumhydroxid und Chlorgas .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium chloride CA 45 undergoes several types of chemical reactions, including:
Dissolution: When dissolved in water, calcium chloride releases a significant amount of heat due to its high enthalpy change of solution.
Electrolysis: Molten calcium chloride can be electrolyzed to produce calcium metal and chlorine gas[ \text{CaCl}_2 \rightarrow \text{Ca} + \text{Cl}_2 ]
Precipitation: Calcium chloride reacts with phosphate ions to form calcium phosphate[ 3\text{CaCl}_2 + 2\text{PO}_4^{3-} \rightarrow \text{Ca}_3(\text{PO}_4)_2 + 6\text{Cl}^- ]
Common Reagents and Conditions
Common reagents used in reactions with calcium chloride include hydrochloric acid, sodium carbonate, and phosphate salts. The reactions typically occur under standard laboratory conditions .
Major Products
The major products formed from reactions involving calcium chloride include calcium phosphate, calcium hydroxide, and chlorine gas .
Wissenschaftliche Forschungsanwendungen
Calciumchlorid CA 45 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird aufgrund seiner hygroskopischen Natur als Trockenmittel verwendet. Es wird auch bei der Herstellung von Calciummetall durch Elektrolyse eingesetzt.
Wirkmechanismus
Calciumchlorid entfaltet seine Wirkung, indem es bei intravenöser Verabreichung die Konzentration von Calciumionen (Ca²⁺) im Blutstrom erhöht. Dies hilft, den normalen Calciumspiegel bei Hypokalzämie wiederherzustellen und wirkt den Auswirkungen bestimmter Vergiftungen, wie z. B. Magnesiumvergiftung, entgegen. Die Calciumionen modulieren die Nerven- und Muskelleistung, indem sie die Erregungsschwelle des Aktionspotenzials regulieren .
Wirkmechanismus
Calcium chloride exerts its effects by increasing the concentration of calcium ions (Ca²⁺) in the bloodstream when administered intravenously. This helps restore normal calcium levels in cases of hypocalcemia and counteracts the effects of certain poisonings, such as magnesium intoxication. The calcium ions moderate nerve and muscle performance by regulating the action potential excitation threshold .
Vergleich Mit ähnlichen Verbindungen
Calciumchlorid CA 45 kann mit anderen Calciumsalzen verglichen werden, wie z. B. Calciumcarbonat (CaCO₃) und Calciumsulfat (CaSO₄):
Calciumcarbonat (CaCO₃): Im Gegensatz zu Calciumchlorid ist Calciumcarbonat weniger wasserlöslich und setzt beim Auflösen keine Wärme frei. Es wird häufig als Kalziumpräparat für die Ernährung und bei der Herstellung von Kalk verwendet.
Calciumsulfat (CaSO₄): Calciumsulfat ist im Vergleich zu Calciumchlorid ebenfalls weniger wasserlöslich.
Calciumchlorid CA 45 ist aufgrund seiner hohen Wasserlöslichkeit, seiner hygroskopischen Natur und seiner Fähigkeit, beim Auflösen Wärme freizusetzen, für verschiedene Anwendungen vielseitig einsetzbar.
Eigenschaften
CAS-Nummer |
14336-71-1 |
|---|---|
Molekularformel |
CaCl2 |
Molekulargewicht |
115.86 g/mol |
IUPAC-Name |
calcium-45(2+);dichloride |
InChI |
InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2/i1+5;; |
InChI-Schlüssel |
UXVMQQNJUSDDNG-HDMMMHCHSA-L |
Isomerische SMILES |
[Cl-].[Cl-].[45Ca+2] |
SMILES |
[Cl-].[Cl-].[Ca+2] |
Kanonische SMILES |
[Cl-].[Cl-].[Ca+2] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

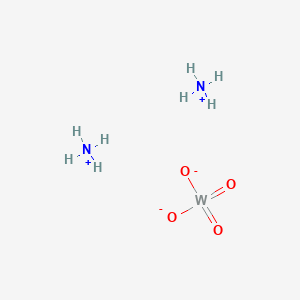

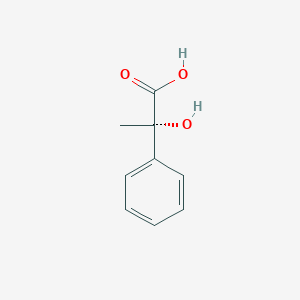
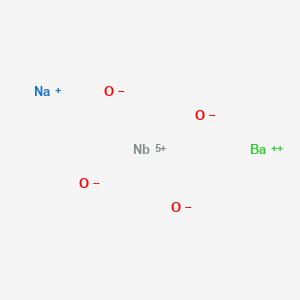
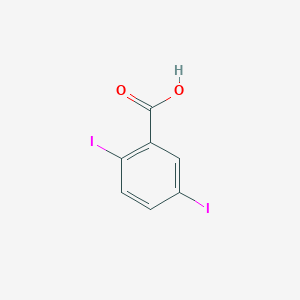

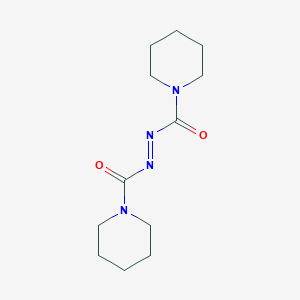
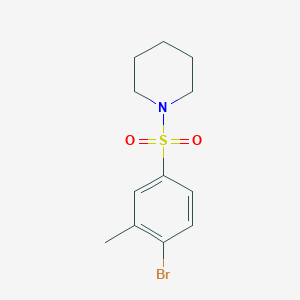

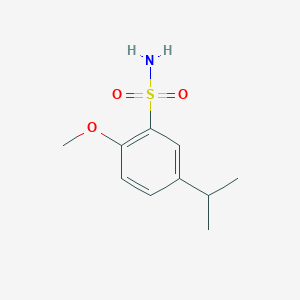
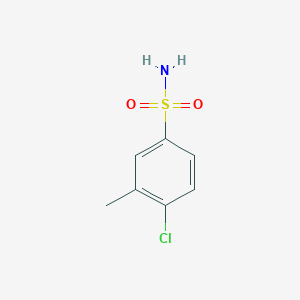
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)

